Lipophilicity (XLogP): A 0.98 Log-Unit Shift Relative to 3,5-Dimethylcyclohexene-1-methanol
The target compound records an XLogP of 1.9 as computed by PubChem's XLogP3 algorithm [1]. In contrast, the ring-methylated analog 3,5-dimethylcyclohexene-1-methanol (CAS 67634-16-6) has a Log KOW of 2.88 as reported in the RIFM safety assessment using EPI Suite [2]. The resulting difference of +0.98 log units means the comparator is approximately 9.5 times more lipophilic. For alpha-terpineol, reported LogP values range from 2.50 to 2.98 [3], placing the target at least 0.6 log units lower.
| Evidence Dimension | Lipophilicity (LogP/Log KOW) |
|---|---|
| Target Compound Data | XLogP 1.9 (PubChem XLogP3) |
| Comparator Or Baseline | 3,5-Dimethylcyclohexene-1-methanol: Log KOW 2.88 (EPI Suite); alpha-Terpineol: LogP 2.50–2.98 |
| Quantified Difference | ΔLogP = -0.98 vs. 3,5-dimethyl analog; ΔLogP ≈ -0.6 to -1.08 vs. alpha-terpineol |
| Conditions | Computed partition coefficients; no experimental octanol-water measurement available for direct comparison |
Why This Matters
A nearly one-log-unit lower lipophilicity directly impacts formulation solubility, skin permeation, and olfactory release kinetics, making the target compound a distinct choice when lower hydrophobicity is required.
- [1] PubChem. (2024). XLogP3-AA value of 1.9 for CID 13286871: alpha,alpha-Dimethylcyclohex-3-ene-1-methanol. View Source
- [2] Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3,5-dimethylcyclohexene-1-methanol, CAS 67634-16-6. Food and Chemical Toxicology. Log KOW 2.88 (EPI Suite). View Source
- [3] SIELC Technologies. (2018). alpha-Terpineol compound page. LogP 2.98. View Source
